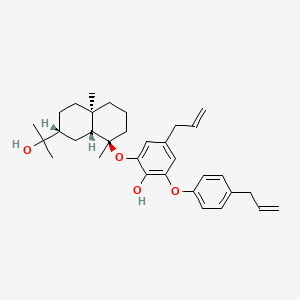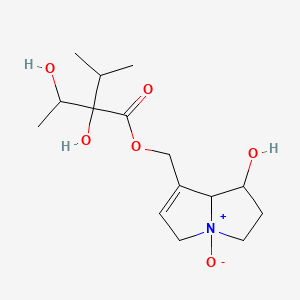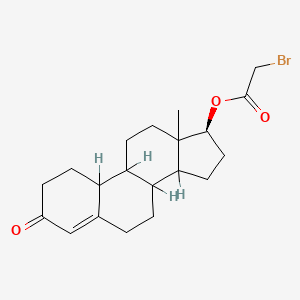
5-Nitro-8-(pyrrolidin-1-yl)quinoline
Overview
Description
“5-Nitro-8-(pyrrolidin-1-yl)quinoline” is a chemical compound with the molecular formula C₁₃H₁₃N₃O₂ . It has a molecular weight of 243.27 . The compound is also known by its CAS Registry Number, 294194-84-6 .
Molecular Structure Analysis
The InChI code for “5-Nitro-8-(pyrrolidin-1-yl)quinoline” is 1S/C13H13N3O2/c17-16(18)11-5-6-12(15-8-1-2-9-15)13-10(11)4-3-7-14-13/h3-7H,1-2,8-9H2 . The canonical SMILES is C1CCN(C1)C2=C3C(=C(C=C2)N+[O-])C=CC=N3 .
Scientific Research Applications
Medicinal Chemistry: Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring in 5-Nitro-8-(pyrrolidin-1-yl)quinoline can be utilized to synthesize Selective Androgen Receptor Modulators (SARMs) . These compounds are promising for the treatment of conditions like muscle wasting and osteoporosis. The pyrrolidine scaffold allows for the exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to androgen receptors .
Chemical Synthesis: Building Blocks
5-Nitro-8-(pyrrolidin-1-yl)quinoline serves as a versatile building block in chemical synthesis. It can be used to construct complex molecules, especially in the development of novel biologically active compounds . Its reactivity can be harnessed to create diverse derivatives with potential pharmacological activities .
Pharmacology: Drug Design
The compound’s molecular framework is beneficial in drug design , especially due to the presence of the pyrrolidine ring, which is known for its impact on the biological profile of drug candidates. It can be used to design drugs with improved ADME/Tox profiles, which are critical for successful therapeutic agents .
Safety and Hazards
When handling “5-Nitro-8-(pyrrolidin-1-yl)quinoline”, it’s recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and eye protection . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
properties
IUPAC Name |
5-nitro-8-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)11-5-6-12(15-8-1-2-9-15)13-10(11)4-3-7-14-13/h3-7H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERJCJHEOTUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385245 | |
| Record name | 5-nitro-8-(pyrrolidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294194-84-6 | |
| Record name | 5-nitro-8-(pyrrolidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















